Cas no 1211534-72-3 ([6-(Difluoromethyl)pyridin-3-YL]methanamine)

[6-(Difluoromethyl)pyridin-3-yl]methanamine is a fluorinated pyridine derivative featuring a difluoromethyl substituent at the 6-position and an aminomethyl group at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its difluoromethyl group enhances metabolic stability and bioavailability. The amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing heterocycles. Its rigid pyridine core contributes to structural diversity in drug design, while the difluoromethyl moiety can influence electronic and steric properties. The compound is particularly valuable in the development of bioactive molecules, offering a balance of reactivity and stability for targeted applications.
[6-(Difluoromethyl)pyridin-3-YL]methanamine structure
1211534-72-3 structure
Product Name:[6-(Difluoromethyl)pyridin-3-YL]methanamine
CAS No:1211534-72-3
MF:C7H8F2N2
MW:158.148628234863
CID:4812412
Update Time:2025-05-24

[6-(Difluoromethyl)pyridin-3-YL]methanamine Chemical and Physical Properties

Names and Identifiers

    • (6-(Difluoromethyl)pyridin-3-yl)methanamine
    • [6-(DIFLUOROMETHYL)PYRIDIN-3-YL]METHANAMINE
    • AB74775
    • 5-(Aminomethyl)-2-(difluoromethyl)pyridine
    • [6-(Difluoromethyl)pyridin-3-YL]methanamine
    • Inchi: 1S/C7H8F2N2/c8-7(9)6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2
    • InChI Key: ZXBINSHSDIBEKQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CN=1)CN)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • XLogP3: 0.4
  • Topological Polar Surface Area: 38.9

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[6-(Difluoromethyl)pyridin-3-YL]methanamine Related Literature

Additional information on [6-(Difluoromethyl)pyridin-3-YL]methanamine

[6-(Difluoromethyl)pyridin-3-YL]methanamine: A Comprehensive Overview

[6-(Difluoromethyl)pyridin-3-YL]methanamine (CAS No. 1211534-72-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique difluoromethyl and pyridine functionalities, exhibits a range of biological activities that make it a valuable candidate for the development of novel therapeutic agents.

The chemical structure of [6-(Difluoromethyl)pyridin-3-YL]methanamine consists of a pyridine ring substituted with a difluoromethyl group at the 6-position and a methylamine group attached to the ring. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive scaffold for drug design and optimization.

Recent studies have highlighted the potential of [6-(Difluoromethyl)pyridin-3-YL]methanamine in various therapeutic areas. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, researchers have explored its use as a potent inhibitor of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative disorders. The ability of this compound to selectively target HDACs has shown promising results in preclinical studies, suggesting its potential as a lead compound for further drug development.

In addition to its enzymatic inhibition properties, [6-(Difluoromethyl)pyridin-3-YL]methanamine has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can modulate the activity of key inflammatory mediators, such as cytokines and chemokines, thereby reducing inflammation in various disease models. This makes it a promising candidate for the treatment of inflammatory conditions, including arthritis and inflammatory bowel disease.

The pharmacokinetic profile of [6-(Difluoromethyl)pyridin-3-YL]methanamine has been extensively studied to ensure its suitability for therapeutic applications. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a reasonable half-life, which are crucial factors for effective drug delivery and sustained therapeutic effects.

Moreover, the safety profile of [6-(Difluoromethyl)pyridin-3-YL]methanamine has been evaluated through various toxicological studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. This favorable safety profile further supports its potential as a safe and effective therapeutic agent.

In the realm of drug discovery, the synthetic accessibility of [6-(Difluoromethyl)pyridin-3-YL]methanamine is another important consideration. The compound can be synthesized through efficient and scalable routes, making it amenable to large-scale production for clinical trials and commercialization. This synthetic flexibility allows researchers to explore various structural modifications to optimize its pharmacological properties and enhance its therapeutic potential.

The ongoing research on [6-(Difluoromethyl)pyridin-3-YL]methanamine continues to uncover new applications and mechanisms of action. For example, recent studies have explored its potential as an adjuvant therapy in combination with other drugs to enhance treatment efficacy. These findings underscore the versatility and broad applicability of this compound in addressing complex medical challenges.

In conclusion, [6-(Difluoromethyl)pyridin-3-YL]methanamine (CAS No. 1211534-72-3) represents a promising chemical entity with diverse biological activities and therapeutic potential. Its unique structural features, favorable pharmacokinetic properties, and safety profile make it an attractive candidate for further development in various medical applications. As research in this area continues to advance, it is likely that new insights and opportunities will emerge, further solidifying the importance of this compound in the field of medicinal chemistry.

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